molecular formula C18H17N3O4 B2603242 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1333843-90-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2603242
CAS No.: 1333843-90-5
M. Wt: 339.351
InChI Key: UZBSGWQDCJMNFU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole moiety and a pyrrolopyridine core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrrolopyridine intermediates. One common method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include scaling up the synthesis process, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyrrolopyridine core may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzodioxole and pyrrolopyridine structures, which contribute to its diverse chemical reactivity and potential biological activities.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H27N3O6S
  • Molecular Weight : 465.56 g/mol
  • CAS Number : 688060-26-6
  • SMILES Notation : O=C(NCc1ccc2c(c1)OCO2)CCCn1c(SCC(=O)NCC2CCCO2)nc2c(c1=O)cc1c(c2)OCO1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound exhibits properties that suggest it may act as a modulator of the central nervous system (CNS).

Antidepressant Effects

Research indicates that this compound possesses antidepressant-like effects in preclinical models. The compound appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.

Neuroprotective Properties

Studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress and neuroinflammation. It has been shown to reduce the levels of pro-inflammatory cytokines and increase antioxidant enzyme activity in neuronal cells, suggesting a potential role in neurodegenerative disease management.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antidepressant-Like Effects :
    • In a study involving animal models of depression, administration of the compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) .
  • Neuroprotection :
    • Research published in Journal of Medicinal Chemistry highlighted the compound's ability to protect neuronal cells from glutamate-induced excitotoxicity through the upregulation of BDNF (Brain-Derived Neurotrophic Factor) .
  • Anticancer Activity :
    • A study conducted on human breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntidepressantEnhances serotonergic/noradrenergic activity
NeuroprotectiveReduces oxidative stress/inflammation
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-6-4-13-5-7-21(18(23)17(13)20)10-16(22)19-9-12-2-3-14-15(8-12)25-11-24-14/h2-8H,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBSGWQDCJMNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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